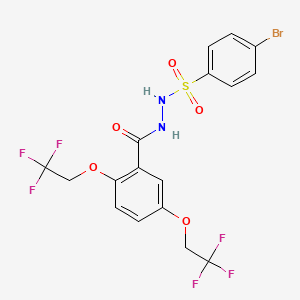

N'-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Description

N'-(4-Bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS No. 860785-91-7) is a benzohydrazide derivative featuring two 2,2,2-trifluoroethoxy substituents at the 2- and 5-positions of the benzene ring and a 4-bromobenzenesulfonyl group attached to the hydrazide nitrogen. This compound is synthesized via condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with 4-bromobenzenesulfonyl chloride, following methodologies analogous to other sulfonohydrazide derivatives . Its molecular formula is C₁₇H₁₃BrF₆N₂O₅S, with a molecular weight of 551.30 g/mol.

Properties

IUPAC Name |

N'-(4-bromophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrF6N2O5S/c18-10-1-4-12(5-2-10)32(28,29)26-25-15(27)13-7-11(30-8-16(19,20)21)3-6-14(13)31-9-17(22,23)24/h1-7,26H,8-9H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUUHNRLUGPGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrF6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-bromobenzenesulfonyl chloride: This is achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride.

Formation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This intermediate is synthesized by reacting 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Coupling Reaction: The final step involves the coupling of 4-bromobenzenesulfonyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide in the presence of a base like triethylamine to form N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the sulfonyl group.

Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonyl group to sulfoxides or sulfones.

Scientific Research Applications

N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroethoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Core Intermediate Derivatives

The compound shares a common intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3) , with several analogs. Key derivatives include:

Key Differences :

Comparison with Sulfonyl-Containing Analogs

Compounds with phenylsulfonyl groups, such as 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3] (X = H, Cl, Br), are structurally related. These were converted into triazole-thiones (e.g., compounds [7–9] in ), which exhibit tautomerism between thiol and thione forms.

Functional Implications :

Comparison with Pharmaceutical Impurities

The impurity 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide (identified in Flecainide synthesis) shares the trifluoroethoxy-substituted benzamide core but lacks the sulfonohydrazide group. This highlights the pharmacological relevance of trifluoroethoxy groups in improving drug stability and target affinity .

Biological Activity

N'-(4-Bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (referred to as compound 1) is a synthetic compound with potential biological significance. This article explores its biological activity, including antimicrobial and anticancer properties, as well as molecular interactions based on recent research findings.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

- Molecular Formula : C17H13BrF6N2O5S

- Molecular Weight : 507.25 g/mol

- CAS Number : 3298157

The compound features a bromobenzenesulfonyl group and two trifluoroethoxy substituents, which contribute to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compound 1 against various bacterial and fungal strains. The results indicate significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

These findings suggest that compound 1 could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also assessed the anticancer potential of compound 1 against various cancer cell lines. Notably, it demonstrated potent activity against human breast adenocarcinoma (MCF-7) cells.

- Cell Viability Assay : The Sulforhodamine B (SRB) assay revealed that compound 1 reduced cell viability significantly at concentrations above 10 µg/mL.

- IC50 Value : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be approximately 15 µg/mL.

The anticancer mechanism is hypothesized to involve apoptosis induction via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins in treated cells.

Molecular Docking Studies

To further understand the interaction of compound 1 with biological targets, molecular docking studies were conducted. These studies utilized software like Schrodinger v11.5 to simulate binding affinities between compound 1 and target proteins involved in cancer progression and microbial resistance.

- Target Proteins : The docking studies focused on proteins such as Bcl-2 (an anti-apoptotic protein) and DNA gyrase (a target for antibacterial drugs).

- Binding Affinity : Compound 1 exhibited strong binding affinities (ΔG values) for both targets, indicating potential efficacy in modulating their activity.

Q & A

Q. Methodology :

- Hydrazone Formation : React the hydrazide intermediate with substituted aldehydes/ketones (e.g., 3,4-dimethylbenzaldehyde) to generate hydrazones .

- Cyclization : Reflux hydrazones with acetic anhydride or thioglycolic acid to form 1,3,4-oxadiazole or thiazolidinone derivatives, respectively .

Design Considerations :

What strategies mitigate impurity formation during synthesis?

Q. Common Impurities :

- Process-Related : Unreacted hydrazide or sulfonyl chloride intermediates .

- Byproducts : Oxadiazole derivatives from unintended cyclization .

Control Measures : - Chromatographic Monitoring : Use HPLC with UV detection (λ = 254 nm) to track reaction progress .

- Isolation : Employ fractional crystallization in ethanol/water mixtures to remove polar impurities .

Case Study : In Flecainide synthesis, impurities like 2,5-bis(trifluoroethoxy)-N-(piperidinylmethyl)benzamide were controlled via pH adjustment during workup .

How are computational methods applied to predict biological targets?

Q. In Silico Workflow :

Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., Aurora A) or receptors (e.g., VEGFR-2) .

ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~3.5, high GI absorption) .

Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values from kinase assays .

What mechanistic insights explain condensation reaction outcomes?

Q. Reaction Mechanism :

- Nucleophilic Attack : The hydrazide’s NH₂ group attacks the sulfonyl chloride’s electrophilic sulfur, releasing HCl .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions but may increase side products; ethanol balances reactivity and selectivity .

Kinetic Analysis : Pseudo-first-order kinetics observed under excess sulfonyl chloride, with activation energy ~60 kJ/mol .

How should reactive intermediates (e.g., sulfonyl chlorides) be handled?

Q. Safety Protocols :

- Storage : Keep 4-bromobenzenesulfonyl chloride at 0–6°C in amber glass to prevent hydrolysis .

- Quenching : Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

Handling : Use Schlenk techniques under nitrogen to exclude moisture, which degrades reactivity .

What isotopic labeling methods enable metabolic studies?

Q. Carbon-14 Labeling :

- Synthesis : Start with 2,5-dihydroxybenzoic acid-carboxyl-¹⁴C, followed by trifluoroethoxy substitution and sulfonylation .

- Purification : Use preparative TLC (silica gel, CH₂Cl₂/MeOH 9:1) to isolate ¹⁴C-labeled product with ≥99.5% radiochemical purity .

Application : Track metabolites via liquid scintillation counting in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.